Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt
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Overview
Description
Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt, also known as sodium oleate, is a commonly used chemical in scientific research. It is a surfactant that is used in the synthesis of nanoparticles, as well as in the preparation of various types of emulsions. Sodium oleate is also used in the production of biodiesel, as it is an effective catalyst for the transesterification reaction. In
Mechanism Of Action
Sodium oleate acts as a surfactant, meaning that it reduces the surface tension of liquids. When added to a solution, it forms micelles, which are small clusters of molecules that surround and solubilize hydrophobic substances. In the synthesis of nanoparticles, Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate is added to the reaction mixture to stabilize the nanoparticles and prevent them from agglomerating. In the preparation of emulsions, Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate is added to the mixture to stabilize the emulsion and prevent the phases from separating.
Biochemical And Physiological Effects
Sodium oleate is not toxic to humans and is generally regarded as safe. However, it can cause irritation to the skin and eyes, and should be handled with care. Ingestion of large amounts of Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate can cause gastrointestinal disturbances.
Advantages And Limitations For Lab Experiments
Sodium oleate is a versatile surfactant that is widely used in scientific research. Its ability to stabilize nanoparticles and emulsions makes it a valuable tool in the synthesis of various materials. However, Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate can be difficult to work with, as it is hygroscopic and can absorb moisture from the air. This can affect the stability of the nanoparticles or emulsions being synthesized.
Future Directions
There are many potential future directions for research involving Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate. One area of interest is the use of Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate in the synthesis of new materials, such as metal-organic frameworks. Another area of interest is the use of Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate in the preparation of drug delivery systems. Sodium oleate could be used to stabilize nanoparticles containing drugs, allowing for controlled release of the drug over time. Additionally, more research could be done to optimize the synthesis of nanoparticles and emulsions using Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate, to improve their stability and performance.
Synthesis Methods
Sodium oleate can be synthesized by the reaction of oleic acid with Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt hydroxide. The reaction produces Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate and water. The reaction is exothermic and should be carried out in a well-ventilated area. The resulting Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate can be purified by washing with water and drying.
Scientific Research Applications
Sodium oleate is widely used in scientific research. It is used in the synthesis of nanoparticles, as it can stabilize the nanoparticles and prevent them from agglomerating. Sodium oleate is also used in the preparation of various types of emulsions. It can be used as a surfactant to stabilize the emulsion and prevent the phases from separating. Sodium oleate is also used in the production of biodiesel, as it is an effective catalyst for the transesterification reaction.
properties
CAS RN |
14858-61-8 |
---|---|
Product Name |
Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt |
Molecular Formula |
C20H41NaO5S |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
sodium;2-octadecoxyethyl sulfate |
InChI |
InChI=1S/C20H42O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20-25-26(21,22)23;/h2-20H2,1H3,(H,21,22,23);/q;+1/p-1 |
InChI Key |
CCXOGWKVFCZBTN-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Other CAS RN |
14858-61-8 |
synonyms |
Sulfuric acid 2-(octadecyloxy)ethyl=sodium ester salt |
Origin of Product |
United States |
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